6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
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Overview
Description
6,9-Dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a fused cyclopentane and furan ring system attached to a chromene core, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a furan ring can undergo cyclization with a chromene derivative in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6,9-Dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
Khellin: A naturally occurring furochromone with anti-inflammatory and vasodilatory properties.
Visnagin: Another furochromone known for its spasmolytic and anti-inflammatory effects.
Uniqueness
6,9-Dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific structural features, such as the fused cyclopentane and furan rings. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other furochromones.
Properties
IUPAC Name |
10,14-dimethyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-8-7-18-14-9(2)15-13(6-12(8)14)10-4-3-5-11(10)16(17)19-15/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZQMSPKAGQYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C4=C(CCC4)C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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